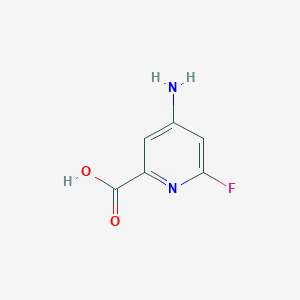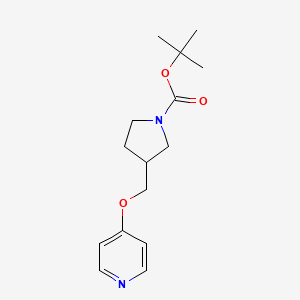
2-Cyclopropoxy-1-ethyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a derivative of fluorobenzene, where the benzene ring is substituted with a cyclopropoxy group at the second position, an ethyl group at the first position, and a fluorine atom at the third position. This compound is used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. The ethyl group can be introduced via a similar Friedel-Crafts alkylation using ethyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts alkylation reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives, such as 2-Cyclopropoxy-1-ethyl-3-bromo- or 3-chlorofluorobenzene.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring before undergoing further transformations . The presence of the cyclopropoxy and ethyl groups can influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine substituent.
Ethylbenzene: Contains an ethyl group but lacks the cyclopropoxy and fluorine substituents.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the ethyl and fluorine substituents.
Uniqueness
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of the cyclopropoxy group can introduce ring strain, affecting the compound’s stability and reactivity. The fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards certain electrophiles .
Eigenschaften
Molekularformel |
C11H13FO |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
ZESWXZVGHFLIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


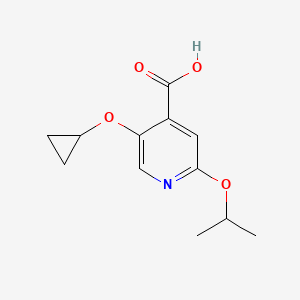
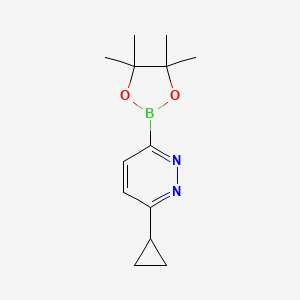


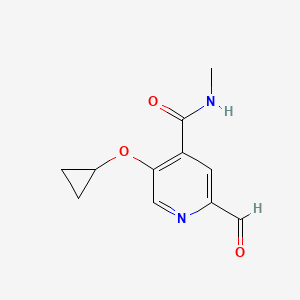
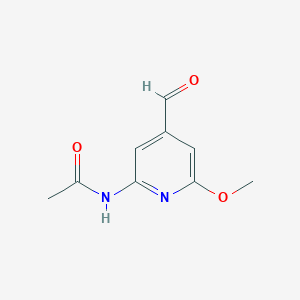
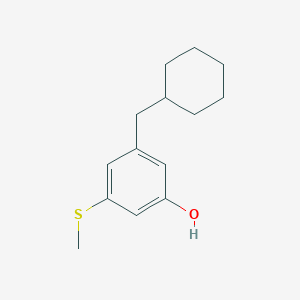
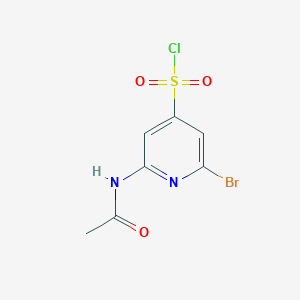

![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

